N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer research. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrazolopyridazine core, making it a subject of interest for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Pyrazolopyridazine Core: This involves the condensation of hydrazine derivatives with diketones, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrazolopyridazine core using amide bond formation reactions, typically employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrazolopyridazine core, potentially reducing the ketone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential to interact with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of mitochondrial membrane potential, which is crucial for the survival of glucose-starved tumor cells . It also inhibits the mechanistic target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation . These dual actions make it a potent candidate for cancer therapy, particularly in targeting tumors that are resistant to conventional treatments.
Comparison with Similar Compounds
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole moiety.
Thieno[3,2-d]pyrimidin-4-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{4-cyclopropyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide stands out due to its dual mechanism of action, targeting both mitochondrial function and the mTOR pathway, which is not commonly seen in similar compounds. This dual targeting increases its potential efficacy in treating resistant tumor cells.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c29-20(25-15-8-9-18-19(10-15)32-13-31-18)12-27-23(30)22-17(21(26-27)14-6-7-14)11-24-28(22)16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAKVUUAWZYQKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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